1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-18-10-13-7(14-11(16-10)19-2)6-12-9(17)15-8-4-3-5-20-8/h3-5H,6H2,1-2H3,(H2,12,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJHULNGSYVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with thiophene-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
1. Herbicidal Activity
The compound has been investigated for its herbicidal properties. Research indicates that derivatives of triazine compounds exhibit selective herbicidal activity against various weed species. The mechanism often involves the inhibition of photosynthesis or disruption of amino acid biosynthesis pathways in plants.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry demonstrated that certain triazine derivatives showed effective herbicidal activity with low phytotoxicity to crops. The specific compound was tested against common weeds and exhibited promising results with an effective concentration (EC50) significantly lower than that of traditional herbicides .
Medicinal Applications
1. Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. Compounds containing triazine rings have shown efficacy against various viral infections by interfering with viral replication processes.
Case Study:
Research featured in Molecules indicated that triazine derivatives displayed significant antiviral activity against Dengue virus (DENV), with some compounds achieving an IC50 value in the low micromolar range . The mechanism of action is thought to involve the inhibition of viral RNA synthesis.
2. Anticancer Activity
Triazine-based compounds have also been explored for their anticancer properties. The unique structural features of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea may contribute to its ability to induce apoptosis in cancer cells.
Case Study:
A publication in Pharmaceutical Biology reported on the synthesis and evaluation of various triazine derivatives for anticancer activity. The study found that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Thiophene derivatives: Compounds with thiophene rings but different functional groups.
Uniqueness
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the triazine and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structure
The compound is synthesized through the reaction of 4,6-dimethoxy-1,3,5-triazine with thiophenyl isocyanate. The resulting structure features a thiophenyl group linked to a urea moiety, which is known for its ability to interact with various biological targets.
Biological Activities
Research indicates that derivatives of thiourea and urea exhibit a broad spectrum of biological activities. The following sections summarize the key findings regarding the biological activity of this compound.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies have demonstrated that related thiourea derivatives possess significant antibacterial and antifungal activities. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Antibacterial | 50 μg/mL |
| 1b | Antifungal | 30 μg/mL |
These results suggest that the compound may inhibit the growth of various pathogens effectively .
Anticancer Properties
The anticancer potential of thiourea derivatives has been extensively studied. In vitro assays indicate that compounds similar to this compound can inhibit cancer cell proliferation. For example:
These findings highlight the potential of this compound in cancer therapy.
The biological activity of this compound is likely attributed to its ability to form hydrogen bonds with target proteins due to the presence of the urea moiety. This property enhances its interaction with enzymes and receptors involved in various biological pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antiviral Activity : A study on thiourea derivatives demonstrated significant antiviral effects against HIV and HCV, suggesting potential applications in antiviral drug development .
- Anti-inflammatory Effects : Research has indicated that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Cytotoxicity : A comparative analysis showed that while some derivatives exhibit high cytotoxicity towards cancer cells, they maintain lower toxicity towards normal cells, indicating a favorable therapeutic index .
Q & A
Q. Q1. What are the standard synthetic protocols for 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:
Triazine-Urea Coupling : React 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with a methylamine derivative to form the triazinylmethyl intermediate.
Thiophene Urea Formation : Couple the intermediate with thiophen-2-yl isocyanate under inert conditions (e.g., dry DCM, argon atmosphere) .
Purification : Use flash column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product. Confirm purity via HPLC (>95%) and TLC (Rf ~0.3–0.5) .
Q. Q2. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer: Key variables include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions in triazine coupling .
- Catalyst Screening : Test bases like 2,4,6-collidine to enhance nucleophilic substitution efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .
- Stoichiometry : Use 1.05 equivalents of benzoylisothiocyanate to drive the reaction to completion .
Experimental Design :
Adopt a split-plot design (as in agricultural chemistry studies ):
- Main Plots : Solvent type (DCM vs. dioxane).
- Subplots : Temperature (0°C, RT, 40°C).
- Replicates : 4 trials per condition to assess reproducibility.
Structural and Spectroscopic Characterization
Q. Q3. What spectroscopic techniques resolve ambiguities in the compound’s structure?
Methodological Answer: Use a combination of:
¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups on triazine at δ 3.8–4.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₅O₃S: 330.0972) .
X-ray Crystallography : Resolve steric effects from the triazine-thiophene backbone .
Data Contradiction Example :
If NMR shows unexpected splitting, use DOSY NMR to distinguish between conformational isomers or aggregation artifacts.
Structure-Activity Relationship (SAR) Studies
Q. Q4. How do substituents on the triazine ring influence bioactivity?
Methodological Answer: Compare analogs like cinosulfuron (4,6-dimethoxy-triazinyl urea ) and triasulfuron (4-methoxy-6-methyl ):
- Methoxy Groups : Enhance metabolic stability but reduce solubility.
- Methyl vs. Methoxy : Methyl groups (e.g., triasulfuron) increase lipophilicity, affecting membrane penetration .
Q. Experimental Design :
In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) across analogs.
Computational Modeling : Use DFT to calculate electron-withdrawing effects of substituents on urea’s H-bonding capacity .
Environmental and Degradation Studies
Q. Q5. What methodologies assess environmental persistence and degradation pathways?
Methodological Answer: Adopt protocols from Project INCHEMBIOL :
Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25–50°C; monitor via LC-MS for triazine ring cleavage.
Photodegradation : Use UV irradiation (λ = 254 nm) to simulate sunlight effects.
Biotic Degradation : Incubate with soil microbiota; analyze metabolites via GC-MS.
Q. Q6. How to resolve conflicting bioactivity data across studies?
Methodological Answer:
Variable Isolation : Use split-split-plot designs to isolate factors like solvent residues or assay temperature.
Meta-Analysis : Pool data from multiple studies; apply ANOVA to identify outliers (e.g., p < 0.05 significance).
Dose-Response Validation : Retest IC₅₀ values under standardized conditions (e.g., 37°C, PBS buffer).
Example : If one study reports IC₅₀ = 10 μM and another 50 μM, re-evaluate cell line viability assays for differences in incubation time or serum content.
Advanced Computational Modeling
Q. Q7. How can molecular dynamics (MD) simulations predict binding modes?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
Electrostatic Potential Maps : Visualize H-bonding sites on the urea moiety using Gaussian09 .
Key Finding : The thiophene ring’s sulfur atom participates in π-π stacking with aromatic residues (e.g., Phe506 in EGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
